

Application Note: Structural Elucidation of Sarmentosin using ^1H -NMR Spectroscopy

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Compound of Interest

Compound Name: Sarmentosin

Cat. No.: B1681476

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Introduction

Sarmentosin is a naturally occurring nitrile glycoside found in various plant species, including those of the Sedum genus and notably in blackcurrants (*Ribes nigrum*).^{[1][2]} It has garnered significant interest from researchers and drug development professionals due to its bioactive properties, particularly as a potent inhibitor of monoamine oxidase (MAO), suggesting potential applications in mental health and neuroprotection.^{[2][3]} The unambiguous structural confirmation of **Sarmentosin** is a prerequisite for its development as a therapeutic agent or a standardized component in functional foods. High-resolution ^1H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for the structural elucidation of natural products like **Sarmentosin**.^[4] It provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within the molecule, allowing for a comprehensive structural assignment.

Principle of Structural Elucidation by ^1H -NMR

The structural elucidation of **Sarmentosin** by ^1H -NMR relies on the analysis of several key parameters obtained from the spectrum:

- **Chemical Shift (δ):** The position of a signal in the NMR spectrum (measured in parts per million, ppm) is dictated by the electronic environment of the proton. Protons attached to or near electronegative atoms (like oxygen) or unsaturated systems (like C=C bonds) are deshielded and resonate at a higher chemical shift (further downfield). This allows for the

differentiation of protons in the glucose moiety from those in the aglycone portion of **Sarmentosin**.

- **Signal Integration:** The area under each signal is directly proportional to the number of protons it represents. This information is crucial for determining the relative number of protons in different parts of the molecule.
- **Spin-Spin Coupling (J-coupling):** The interaction between non-equivalent protons on adjacent carbons causes signals to split into multiplets (e.g., doublets, triplets). The magnitude of the splitting, known as the coupling constant (J, measured in Hertz), provides valuable information about the dihedral angle between the coupled protons, which is essential for determining the stereochemistry and conformation, particularly within the pyranose ring of the glucose unit.
- **Multiplicity:** The splitting pattern of a signal (singlet, doublet, triplet, etc.) reveals the number of neighboring protons, following the n+1 rule in simple cases.

By integrating these pieces of information, a complete proton framework of the molecule can be assembled, leading to the confirmation of the **Sarmentosin** structure.

¹H-NMR Data for Sarmentosin

The following table summarizes the ¹H-NMR spectral data for **Sarmentosin**, recorded on a 400 MHz spectrometer using Methanol-d₄ (CD₃OD) as the solvent. The proton numbering corresponds to the chemical structure provided below.

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Table 1: ^1H -NMR (400 MHz, CD_3OD) Data for **Sarmentosin**

Proton Number	Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]
H-1'	6.64	t	7.4
H ₂ -2'	4.38	d	7.4
H ₂ -3'	4.25	s	-
H-1''	4.41	d	7.8
H-2''	3.23	dd	7.8, 9.0
H-3''	3.38	t	9.0
H-4''	3.30	t	9.0
H-5''	3.34	m	-
H-6''a	3.87	dd	2.2, 12.0
H-6''b	3.68	dd	5.6, 12.0

Data sourced from Fernandes et al., J. Agric. Food Chem. 2021, 69, 29, 8081–8089.

Experimental Protocols

This section provides a detailed protocol for the acquisition of a ^1H -NMR spectrum for the structural elucidation of **Sarmentosin**.

1. Sample Preparation

- Objective: To prepare a solution of isolated **Sarmentosin** suitable for high-resolution NMR analysis.
- Materials:
 - Isolated and purified **Sarmentosin** (approx. 1-5 mg)
 - Deuterated methanol (CD_3OD , 99.8% D) or Deuterated water (D_2O , 99.8% D)
 - 5 mm NMR tube
 - Pipettes
 - Vortex mixer
- Protocol:
 - Weigh approximately 1-5 mg of dried, purified **Sarmentosin** directly into a clean, dry vial.
 - Add approximately 0.6 mL of CD_3OD (or D_2O) to the vial.^[5]
 - Gently vortex the sample until the **Sarmentosin** is completely dissolved.
 - Carefully transfer the solution into a 5 mm NMR tube using a pipette.
 - Cap the NMR tube securely.

2. NMR Data Acquisition

- Objective: To acquire a high-quality 1D ^1H -NMR spectrum.
- Instrumentation:

- Bruker AVANCE 400 MHz or 500 MHz NMR spectrometer (or equivalent) equipped with a 5 mm probe.^{[4][5]}
- Protocol:
 - Insert the NMR tube into the spectrometer's autosampler or manual sample changer.
 - Lock the spectrometer onto the deuterium signal of the solvent (CD₃OD or D₂O).
 - Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
 - Set up the acquisition parameters for a standard 1D proton experiment (e.g., Bruker pulse program 'zg30'):
 - Spectral Width (SW): ~12-16 ppm
 - Transmitter Frequency Offset (O1p): Centered in the spectral region of interest (~5-6 ppm).
 - Number of Scans (NS): 16 to 64 (depending on sample concentration).
 - Relaxation Delay (D1): 1-2 seconds.
 - Acquisition Time (AQ): 2-3 seconds.
 - Pulse Angle: 30 degrees (p1 at ~30° flip angle).
 - Acquire the Free Induction Decay (FID) data.
 - (Optional) For further structural confirmation, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed using standard instrument protocols.

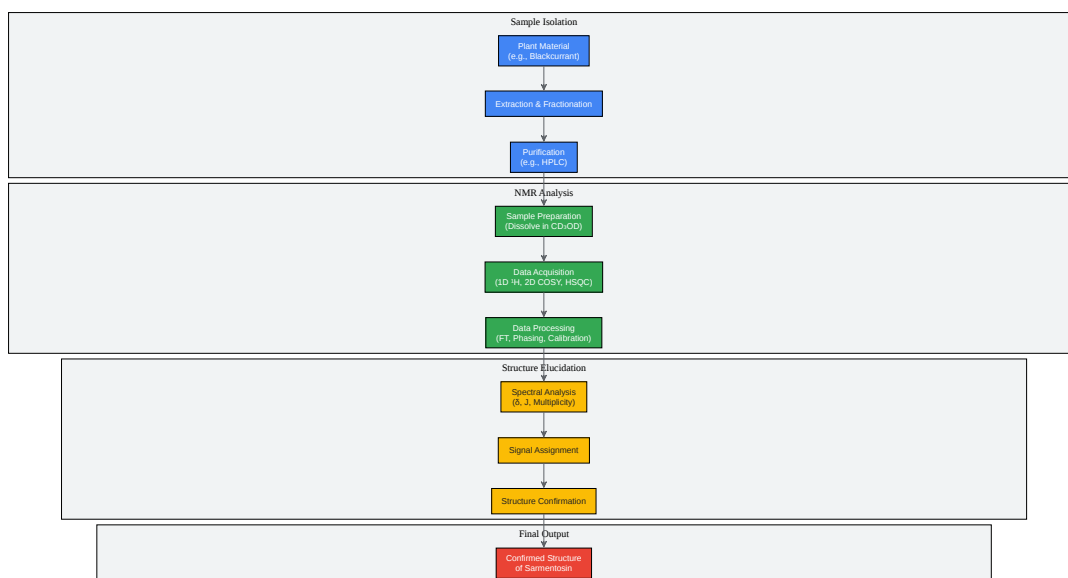
3. Data Processing and Analysis

- Objective: To convert the raw FID data into an interpretable spectrum for analysis.
- Software: MestReNova, TopSpin, or similar NMR processing software.

- Protocol:
 - Apply a Fourier Transform (FT) to the FID.
 - Perform phase correction (zero- and first-order) to ensure all peaks are in positive absorptive mode.
 - Apply baseline correction to obtain a flat baseline across the spectrum.
 - Calibrate the chemical shift axis by referencing the residual solvent peak (CD_3OD at $\delta \sim 3.31$ ppm).
 - Integrate all signals to determine the relative proton counts.
 - Pick peaks and identify their multiplicity (s, d, t, m, etc.) and measure the coupling constants (J) in Hz.
 - Assign the signals to the corresponding protons in the **Sarmentosin** structure based on chemical shifts, multiplicities, coupling constants, and comparison with literature data.

Visualizations

The following diagram illustrates the general workflow for the structural elucidation of **Sarmentosin** using NMR spectroscopy.



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Caption: Workflow for **Sarmentosin** structural elucidation.

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